molecular formula C11H14BrNO2 B13985372 Methyl 4-amino-3-bromo-5-isopropylbenzoate

Methyl 4-amino-3-bromo-5-isopropylbenzoate

Cat. No.: B13985372
M. Wt: 272.14 g/mol
InChI Key: WHGDWQHNJLCPGF-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-bromo-5-isopropylbenzoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-bromo-5-isopropylbenzoate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of isopropylbenzoic acid followed by esterification and amination reactions. The reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and catalysts like iron or aluminum chloride. Esterification is usually carried out using methanol and sulfuric acid, while the amination step involves the use of ammonia or an amine source under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-bromo-5-isopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted benzoates, nitrobenzoates, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-amino-3-bromo-5-isopropylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-bromo-5-isopropylbenzoate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which may interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-3-bromobenzoate
  • Methyl 2-amino-5-bromo-4-isopropylbenzoate
  • Methyl 4-amino-3-bromo-5-methylbenzoate

Uniqueness

Methyl 4-amino-3-bromo-5-isopropylbenzoate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

methyl 4-amino-3-bromo-5-propan-2-ylbenzoate

InChI

InChI=1S/C11H14BrNO2/c1-6(2)8-4-7(11(14)15-3)5-9(12)10(8)13/h4-6H,13H2,1-3H3

InChI Key

WHGDWQHNJLCPGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)C(=O)OC)Br)N

Origin of Product

United States

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